3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the difluorophenyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions may vary depending on the specific type of reaction being performed.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can be utilized in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases that involve inflammatory processes or oxidative stress. Its antioxidant properties and ability to modulate biological pathways can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea include:
3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)urea
3-(2,6-Difluorophenyl)-1-(thiophen-3-ylmethyl)urea
1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Uniqueness: What sets this compound apart from these similar compounds is its combination of difluorophenyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups. This unique structure imparts distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-15-5-3-6-16(20)17(15)22-18(24)23(10-13-7-9-25-12-13)11-14-4-1-2-8-21-14/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFIYBSTNNLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.